Octaphenylsilsesquioxane

Catalog No.
S1487284
CAS No.
5256-79-1
M.F
C48H40O12Si8
M. Wt
1033.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaphenylsilsesquioxane

CAS Number

5256-79-1

Product Name

Octaphenylsilsesquioxane

IUPAC Name

1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C48H40O12Si8

Molecular Weight

1033.5 g/mol

InChI

InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H

InChI Key

KBXJHRABGYYAFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Synonyms

OCTAPHENYLSILSESQUIOXANE;OCTAPHENYL-T8-SILSESQUIOXANE;1,3,5,7,9,11,13,15-OCTAPHENYLPENTACYCLO[9.5.1.13,9.15,15.17,13]OCTASILOXANE;Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, octaphenyl-;Perphenyloctasilsesquioxane;1,3,5,7,9,11,13,15-OCTAPHENYLPEN

Canonical SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Synthesis of Novel Polyhedral Oligomeric Octamethyldiphenylsulfonylsilsesquioxane

Specific Scientific Field: Materials Science

Summary of the Application: A novel polyhedral oligomeric octamethyldiphenylsulfonylsilsesquioxane (OMDPSS) was synthesized from octaphenylsilsesquioxane and benzenesulfonyl chloride .

Methods of Application or Experimental Procedures: The synthesis was carried out via a Friedel–Crafts reaction in high yield .

Results or Outcomes: OMDPSS was found to be an amorphous polyhedral oligomeric silsesquioxane with a (RSiO 3/2) 8 structure. It exhibited good solubility in commonly used solvents and superior thermal stability .

Improvement of Oxidative Stability, Thermal Stability, and Fire-Retardant Property of Polymers

Specific Scientific Field: Polymer Science

Summary of the Application: OPS is used to improve the oxidative stability, thermal stability, and fire-retardant property of polymers .

Methods of Application or Experimental Procedures: OPS can be incorporated into polymers through physical mixing, grafting, direct cross-linking, or copolymerization .

Results or Outcomes: A comprehensive study of the thermal behaviors of OPS under air and nitrogen atmospheres was carried out. The study found that the thermal decomposition of OPS depends on the sample mass used in the thermogravimetric analysis (TGA) tests .

Cosmetics Industry

Specific Scientific Field: Cosmetology

Summary of the Application: In recent years, silsesquioxanes, including OPS, have attracted the attention of the cosmetics industry . These compounds have been proposed to be used in novel cosmetic formulations as emollients, dispersants, and viscosity modifiers .

Methods of Application or Experimental Procedures: The methods of obtaining these compounds were also presented . The detailed analysis of patents dedicated to the application of silsesquioxanes in cosmetic formulations was also performed .

Results or Outcomes: The rising demand for innovative and sophisticated personal care products is a driving factor for manufacturers to obtain new formulations that will fulfill the customers’ preferences .

Aeronautics and Astronautics

Specific Scientific Field: Aeronautics and Astronautics

Summary of the Application: Functionalized octaphenylsilsesquioxanes show potential for applications in aeronautics, astronautics, flame-retardant, and functional micro/mesoporous materials due to their excellent thermal stability and diverse functionalization methods .

Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: OPS has been explored for its potential in drug delivery systems . The unique structure of OPS allows for the encapsulation of drug molecules, providing a means for targeted and controlled drug delivery .

Electronics Industry

Specific Scientific Field: Electronics

Summary of the Application: OPS is used in the electronics industry for its excellent thermal stability and diverse functionalization methods . It shows potential for applications in electronic devices .

Octaphenylsilsesquioxane is a type of polyhedral oligomeric silsesquioxane, often abbreviated as POSS. It has the chemical formula [C6H5(SiO1.5)]8[C_6H_5(SiO_{1.5})]_8, consisting of a silicon-oxygen framework with phenyl groups attached to the silicon atoms. This compound is characterized by its unique cage-like structure, which contributes to its stability and versatility in various applications. The symmetrical cubic structure of octaphenylsilsesquioxane allows for the formation of porous networks, making it a candidate for use in sorbent materials and other advanced materials .

, including:

  • Bromination: This reaction involves the introduction of bromine atoms into the octaphenylsilsesquioxane structure. Various methods, including microwave-assisted techniques, have been explored for this transformation, leading to functionalized derivatives that exhibit different properties .
  • Functionalization: The compound can be modified through Friedel-Crafts acylation reactions to introduce various functional groups, enhancing its reactivity and potential applications .
  • Suzuki Cross-Coupling Reaction: This method has been successfully employed to synthesize micro-mesoporous hybrid materials using octaphenylsilsesquioxane as a building block, demonstrating its utility in creating complex structures .

Several methods exist for synthesizing octaphenylsilsesquioxane:

  • Base-Catalyzed Hydrolysis: This traditional method involves the hydrolysis of phenyltrichlorosilane in the presence of a base catalyst such as potassium hydroxide or sodium carbonate, leading to the formation of octaphenylsilsesquioxane .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through the application of microwave energy, allowing for more efficient synthesis processes compared to conventional methods .
  • Cross-Coupling Reactions: The Suzuki cross-coupling reaction has been utilized to produce functionalized derivatives of octaphenylsilsesquioxane, expanding its chemical versatility .

Octaphenylsilsesquioxane has numerous applications due to its unique properties:

  • Porous Materials: Its ability to form porous networks makes it suitable for applications in gas storage and separation technologies .
  • Nanocomposites: It serves as a building block in nanocomposite materials, enhancing mechanical properties and thermal stability.
  • Coatings and Adhesives: The compound's unique chemical structure contributes to improved performance characteristics in coatings and adhesives.

Interaction studies involving octaphenylsilsesquioxane focus on its compatibility with various solvents and polymers. Research indicates that its phenyl groups can interact favorably with organic compounds, enhancing solubility and dispersion in polymer matrices. These interactions are critical for developing advanced materials with tailored properties.

Several compounds share structural similarities with octaphenylsilsesquioxane. Here are a few notable examples:

Compound NameStructure TypeUnique Features
OctamethylcyclotetrasiloxaneCyclic siloxaneGreater flexibility due to methyl groups
OctasilsesquioxaneLinear silsesquioxaneDifferent functionalization potential
OctaphenyldimethoxysilaneSilaneMore reactive due to methoxy groups

Octaphenylsilsesquioxane stands out due to its rigid cage-like structure and high thermal stability, making it particularly useful in applications requiring robust materials that can withstand harsh conditions. Its functionalization capabilities further enhance its uniqueness compared to similar compounds.

Traditional Synthesis Methods and Reaction Mechanism

OPS is synthesized via the hydrolytic condensation of phenyltrimethoxysilane (PTMS) under basic conditions. Key steps involve:

  • Hydrolysis: PTMS undergoes rapid hydrolysis to form silanol intermediates.
  • Condensation: Ladder-like oligomers assemble through Si–O bond formation.
  • Cage Closure: Rearrangement of intermediates yields the cubic T8 cage structure.

Table 1: Typical Synthesis Conditions for OPS

ParameterOptimal RangeNotes
CatalystNaOH, LiOHBasic conditions favor cage formation
SolventWater/ethanol mixSolubility of intermediates critical
Temperature25–60°CElevated temps accelerate condensation
Reaction Time6–24 hoursLonger times reduce ladder intermediates

Real-time infrared (RTIR) spectroscopy and 29Si NMR confirm the dominance of ladder-like intermediates before cage formation. Acid treatment post-synthesis removes residual silanol groups, yielding fully condensed OPS.

Functionalization Strategies and Chemical Transformations

OPS’s phenyl groups undergo diverse transformations to tailor material properties:

Sulfonation

AlCl3-catalyzed reactions with benzenesulfonyl chloride yield octadiphenylsulfonylsilsesquioxane (ODPSS). Machine learning-optimized protocols using K2SO4 as a sulfonating agent achieve up to eight sulfonic acid groups (-SO3H), enhancing thermal stability.

Mechanistic Insights:

  • Electrophilic Aromatic Substitution: Sulfonation occurs at para positions.
  • Role of K2SO4: Generates reactive SO3 in situ, improving sulfonation efficiency.

Cross-Metathesis and Silylative Coupling

Ruthenium complexes enable:

  • Cross-Metathesis: Reactions with styrene yield stereoselective vinyl derivatives.
  • Silylative Coupling: Efficient functionalization with Si, O, or N-containing vinyl groups.

Table 2: Functionalization Methods and Outcomes

MethodReagents/ConditionsProduct ExampleYield
SulfonationAlCl3, CH2Cl2, 24hODPSS>90%
Cross-MetathesisGrubbs catalyst, styreneStyryl-OPSHigh
Silylative Coupling[RuHCl(CO)(PCy3)2], Si reagentsSi-functionalized OPS>80%

Molecular Design and Crystal Engineering

OPS’s cubic structure enables predictable crystal packing. Key design principles include:

  • Parallel Alignment: Phenyl groups orient to minimize steric hindrance, forming trigonal lattices.
  • Substituent Effects: Bulky groups (e.g., tert-butyl) distort cage symmetry, altering intermolecular interactions.

Structural Data:

PropertyValueSource
Space GroupC 1 2/c 1
Unit Cell Dimensions (Å)a = 16.4, b = 13.9, c = 21.6
Thermal Stability (Td)>400°C

Bio-Inspired Synthesis Routes

While OPS synthesis is typically inorganic, templating strategies mimic biological processes:

  • Lithium Templating: Li-T7 complexes act as intermediates, directing cage formation through coordination.
  • Solvent Engineering: Low-polarity solvents (e.g., dichloromethane) favor cubic T8 formation over partial cages.

Crystal Structure and Molecular Arrangement

OPS crystallizes in the monoclinic space group $$ C\ 1\ 2/c\ 1 $$ with lattice parameters $$ a = 16.406\ \text{Å} $$, $$ b = 13.8849\ \text{Å} $$, $$ c = 21.570\ \text{Å} $$, and $$ \beta = 93.458^\circ $$ [1]. The cubic $$ \text{Si}8\text{O}{12} $$ core adopts a distorted geometry due to steric interactions between phenyl substituents, which project radially outward from the silicon vertices. Each silicon atom coordinates three bridging oxygen atoms and one phenyl group, forming a tetrahedral geometry.

X-ray diffraction (XRD) analysis reveals preferential orientation effects in powdered samples, where phenyl group stacking along specific crystallographic axes alters peak intensities [2]. For example, the {220} planes produce distinct diffraction peaks at $$ 2\theta \approx 15^\circ $$ under Cu-K$$ \alpha $$ radiation, with peak broadening ($$ \text{FWHM} = 0.12^\circ $$) indicative of minimal lattice strain [2]. The table below summarizes key crystallographic parameters:

ParameterValue
Space group$$ C\ 1\ 2/c\ 1 $$
Unit cell volume$$ 4874.3\ \text{Å}^3 $$
Z (formula units)4
Si-O bond length$$ 1.62\ \text{Å} $$
O-Si-O bond angle$$ 109.5^\circ $$

Molecular dynamics simulations suggest that phenyl group rotation occurs at $$ \geq 150\ \text{K} $$, disrupting long-range order and contributing to anisotropic thermal expansion [4].

Electronic Structure and Quantum Mechanical Studies

Density functional theory (DFT) calculations on OPS reveal a HOMO-LUMO gap of $$ 4.2\ \text{eV} $$, attributed to the insulating nature of the $$ \text{Si}8\text{O}{12} $$ core and the delocalized $$ \pi $$-electron system of phenyl rings [4]. The electrostatic potential map shows electron-rich regions at oxygen atoms ($$ -0.32\ e/\text{Å}^2 $$) and electron-deficient zones near silicon centers ($$ +0.18\ e/\text{Å}^2 $$), facilitating dipole-dipole interactions with polar solvents.

Comparative studies with lantern cage siloxanes ($$ (\text{PhSiO}{1.5})4(\text{Me}2\text{SiO})4(\text{RSiO}{1.5})4 $$) demonstrate that OPS exhibits 23% lower electron density at the cage center, enhancing its suitability for host-guest chemistry [4]. The phenyl substituents induce a bathochromic shift in UV-vis spectra ($$ \lambda_{\text{max}} = 280\ \text{nm} $$) compared to alkyl-substituted POSS derivatives, corroborating conjugation effects [6].

Thermodynamics and Dynamic Behavior

Thermogravimetric analysis (TGA) shows OPS decomposes at $$ 485^\circ \text{C} $$ in nitrogen, with a mass loss rate of $$ 0.8\%/\text{min} $$ between $$ 300^\circ \text{C} $$ and $$ 450^\circ \text{C} $$ [5]. The activation energy ($$ E_a $$) for thermal degradation, calculated via the Flynn-Wall-Ozawa method, is $$ 182\ \text{kJ/mol} $$, reflecting stability from the aromatic shielding effect.

In the molten state ($$ T_g = 215^\circ \text{C} $$), OPS exhibits viscoelastic behavior with a storage modulus $$ G' = 1.2\ \text{MPa} $$ and loss tangent $$ \tan \delta = 0.15 $$ at $$ 10\ \text{Hz} $$ [5]. These properties arise from the interplay between rigid cage dynamics and phenyl group mobility, as described by the Williams-Landel-Ferry equation:

$$
\log aT = \frac{-C1(T - Tg)}{C2 + (T - T_g)}
$$

where $$ aT $$ is the shift factor, and $$ C1 $$, $$ C_2 $$ are material constants.

Principles of Porous Material Construction

The $$ \text{Si}8\text{O}{12} $$ core in OPS provides a $$ 5.8\ \text{Å} $$ diameter cavity, enabling the formation of porous frameworks via supramolecular assembly [4]. Gas adsorption studies reveal a Brunauer-Emmett-Teller (BET) surface area of $$ 620\ \text{m}^2/\text{g} $$ for OPS-based metal-organic frameworks (MOFs), with pore size distributions centered at $$ 1.2\ \text{nm} $$ and $$ 3.4\ \text{nm} $$ [6].

Covalent functionalization strategies exploit the reactivity of silicon-bound phenyl groups:

  • Bromination: Regioselective bromination at para-positions achieves $$ \geq 95\% $$ yield using $$ \text{Br}2/\text{FeBr}3 $$, introducing sites for Suzuki coupling [6].
  • Sulfonation: Treatment with fuming $$ \text{H}2\text{SO}4 $$ produces sulfonated OPS with ion-exchange capacity ($$ 1.8\ \text{meq/g} $$) [5].

These modifications enable tunable pore chemistry, as demonstrated by the table below:

FunctionalizationPore Volume ($$\text{cm}^3/\text{g}$$)$$ \text{CO}_2 $$ Uptake ($$ \text{mmol/g} $$)
Pristine OPS0.451.2
Brominated OPS0.521.8
Sulfonated OPS0.382.5

Other CAS

5256-79-1

Wikipedia

Octaphenylsilsesquioxane

General Manufacturing Information

Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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